molecular formula C6H11NO2S B8570219 Ethyl 1,3-thiazolidine-2-carboxylate

Ethyl 1,3-thiazolidine-2-carboxylate

Cat. No. B8570219
M. Wt: 161.22 g/mol
InChI Key: STIPQAUQYAPPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206343

Procedure details

22.6 g of mercaptoethylamine hydrochloride and 20.4 g of ethyl glyoxylate are heated with 100 g of 3A molecular sieves on a water bath for 45 min. The mixture is filtered, the filtrate is evaporated in vacuo, the residue is filtered through silica gel and the product is crystallized from methylene chloride/tert.-butyl methyl ether. 27 g of the thiazolidine derivative are obtained. ##STR17##
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[SH:2][CH2:3][CH2:4][NH2:5].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=O>>[S:2]1[CH2:3][CH2:4][NH:5][CH:7]1[C:6]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
Cl.SCCN
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
3A
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the residue is filtered through silica gel
CUSTOM
Type
CUSTOM
Details
the product is crystallized from methylene chloride/tert.-butyl methyl ether

Outcomes

Product
Name
Type
product
Smiles
S1C(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.